molecular formula C18H17N3O3S B4813073 N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B4813073
M. Wt: 355.4 g/mol
InChI Key: HDHWTLWZSAGFOZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyridine ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridinecarboxylic acid and thioamide under specific conditions to form the desired thiazole ring structure. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-16(25-18(20-11)12-5-4-8-19-10-12)17(22)21-14-7-6-13(23-2)9-15(14)24-3/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHWTLWZSAGFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2,4-dimethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

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